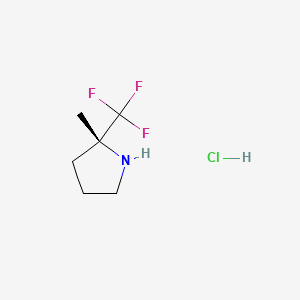
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C11H11BrN2O. This compound is of interest due to its potential biological activity and various applications in scientific research.
Méthodes De Préparation
The synthesis of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclization and nitrile formation. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization: Formation of the oxane ring through intramolecular cyclization reactions.
Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or other nitrile-forming agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form amines or other reduced products.
Cyclization and Ring-Opening Reactions: The oxane ring can participate in cyclization or ring-opening reactions under specific conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile include:
4-(5-Bromopyridin-2-yl)oxane-4-carbonitrile: Differing in the position of the bromine atom on the pyridine ring.
4-(6-Chloropyridin-2-yl)oxane-4-carbonitrile: Substituting the bromine atom with a chlorine atom.
4-(6-Fluoropyridin-2-yl)oxane-4-carbonitrile: Substituting the bromine atom with a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
4-(6-bromopyridin-2-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(14-10)11(8-13)4-6-15-7-5-11/h1-3H,4-7H2 |
Clé InChI |
YMMUTALSVKAJPN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C#N)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)








